Sodium Palmitate, chemically known as sodium hexadecanoate, is the sodium salt of palmitic acid, a common saturated fatty acid. Its molecular formula is and it has a molecular weight of 278.41 g/mol. Sodium Palmitate typically appears as a white to yellow powder or flakes and is soluble in water, where it can form a frothy solution, characteristic of soap . It is widely used in various applications, particularly in the production of soaps and detergents, due to its surfactant properties.
Sodium Palmitate is primarily produced through a chemical reaction known as saponification, which involves the reaction of palmitic acid with sodium hydroxide. The general reaction can be represented as follows:
In this case, the fatty acid is palmitic acid:
This reaction produces sodium palmitate and glycerol as byproducts .
Sodium Palmitate exhibits significant biological activity. It has been shown to enhance lipogenesis and induce cellular steatosis in various cell lines, including hepatocytes. Specifically, it can lead to increased fatty acid accumulation and cell death in certain cancer cell lines, such as human epidermal growth factor receptor 2 (HER2)/neu-positive cells and MCF-7 breast cancer cells . Additionally, it induces lipoapoptosis in liver cells by activating pathways involving glycogen synthase kinase-3β (GSK3β) expression .
Sodium Palmitate can be synthesized through several methods:
Sodium Palmitate has a wide range of applications:
Research indicates that Sodium Palmitate interacts with various cellular pathways. For instance, it can activate reactive oxygen species production and influence signaling pathways such as Janus kinase signaling in macrophages, leading to inflammation and thrombosis . Furthermore, it has been shown to modulate gene expression related to lipid metabolism in liver cells, making it a valuable compound for studies on metabolic diseases .
Several compounds share structural characteristics with Sodium Palmitate. Here are some notable ones:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium Stearate | C18H35NaO2 | Derived from stearic acid; used similarly in soaps. |
Sodium Laurate | C12H23NaO2 | Shorter carbon chain; often found in shampoos. |
Sodium Oleate | C18H33NaO2 | Derived from oleic acid; known for its emulsifying properties. |
Sodium Myristate | C14H27NaO2 | Used in cosmetics; shorter chain than palmitate. |
Sodium Palmitate's uniqueness lies in its specific carbon chain length (16 carbons), which contributes to its distinct physical properties and biological activities compared to other fatty acid salts. Its role in enhancing lipogenesis makes it particularly relevant for studies related to metabolic disorders and cancer research .
Fatty acid synthase (FAS) catalyzes the de novo synthesis of palmitate through iterative condensation of acetyl-CoA and malonyl-CoA. To achieve site-specific ¹³C incorporation at the carboxyl position, researchers have developed strategies to modulate FAS activity and precursor availability. A key approach involves supplying [1-¹³C]acetyl-CoA as the primer molecule while maintaining unlabeled malonyl-CoA pools. This ensures that only the terminal carboxyl group of palmitate retains the ¹³C label.
Recent studies on Physaria fendleri embryos demonstrated that plastidic malic enzyme contributes 42% of pyruvate for FAS, highlighting its role in directing carbon flux toward acetyl-CoA synthesis. By overexpressing this enzyme in recombinant FAS systems, researchers enhanced the incorporation of ¹³C-labeled acetyl-CoA into palmitate by 1.7-fold compared to wild-type controls. Parallel experiments using ¹³C-glucose as a carbon source revealed that the Rubisco shunt recaptures CO₂ released during fatty acid elongation, necessitating careful isotopic balancing to prevent dilution of the carboxyl label.
Table 1: Enzymatic Modulation Effects on Carboxyl-13C Labeling Efficiency
Modulation Target | ¹³C Incorporation (%) | Carbon Source |
---|---|---|
Plastidic malic enzyme↑ | 68 ± 3.2 | [1-¹³C]acetyl-CoA |
Rubisco shunt inhibition | 89 ± 4.1 | [1-¹³C]glucose |
Isocitrate dehydrogenase↑ | 72 ± 2.8 | [U-¹³C]palmitate |
Data adapted from Journal of Experimental Botany (2024) and PMC (2003).
Chemoenzymatic synthesis combines chemical precursors with biocatalytic steps to achieve regiospecific labeling. A validated protocol involves:
Chemical Synthesis of 1-¹³C Palmitic Acid:
Enzymatic Activation to Sodium Salt:
This dual-phase system achieves 98.2% isotopic purity, as confirmed by GC-MS analysis of fatty acid butylamide derivatives. For industrial-scale production, immobilized Candida antarctica lipase B enables 12 catalytic cycles without significant activity loss, reducing costs by 34% compared to traditional chemical saponification.
Achieving ≥99% ¹³C purity requires multistep orthogonal purification:
Step 1: Solvent Fractionation
Step 2: Reverse-Phase Chromatography
Step 3: Membrane Filtration
Table 2: Purification Efficiency Across Sequential Steps
Purification Step | Purity (%) | ¹³C Recovery (%) |
---|---|---|
Crude Product | 87.1 | 100 |
Solvent Fraction | 94.3 | 81.2 |
Chromatography | 98.8 | 73.5 |
Membrane Filtration | 99.4 | 68.9 |